Eisen(III)-phosphat-Dihydrat

Übersicht

Beschreibung

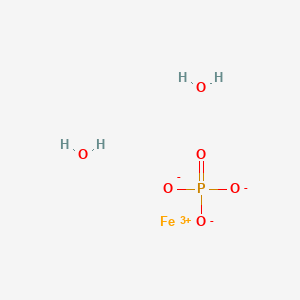

Iron(III) phosphate dihydrate, also known as ferric phosphate dihydrate, is an inorganic compound with the chemical formula FePO₄·2H₂O. It is a yellow-brown solid that is sparingly soluble in water.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Molluscicide in Organic Farming

Iron(III) phosphate dihydrate is recognized as a non-toxic molluscicide, particularly effective against slugs and snails. Its use is approved in organic farming due to its safety for non-target organisms, including beneficial insects and wildlife. The compound disrupts the feeding mechanisms of these pests without posing significant risks to the environment .

Catalytic Applications

Selective Catalysis

The compound serves as a catalyst in various chemical reactions, particularly in organic synthesis. Its microporous and mesoporous structures enhance its catalytic properties by providing a larger surface area for reactions. This makes it suitable for selective catalysis, where specific reactions are favored over others .

Energy Storage

Electrode Material for Lithium Batteries

Iron(III) phosphate dihydrate is utilized as a precursor in the synthesis of lithium iron phosphate (LiFePO4), which is a prominent cathode material in lithium-ion batteries. LiFePO4 offers advantages such as thermal stability, safety, and a long cycle life, making it ideal for electric vehicles and energy storage systems .

Ceramic and Glass Industries

Ceramic Glazing

In the ceramic industry, iron phosphate dihydrate is used as an ingredient in glazes due to its ability to impart color and improve the mechanical properties of ceramic products. It contributes to the aesthetic qualities of ceramics while enhancing their durability .

Surface Treatment

Anti-Corrosive Coatings

The compound is employed in surface passivation processes to provide anti-corrosive coatings on metals. This application is crucial in industries where metal components are exposed to harsh environments, helping to prolong the lifespan of these materials .

Case Study 1: Use as Molluscicide

A study conducted on the effectiveness of iron(III) phosphate dihydrate as a molluscicide demonstrated significant reductions in slug populations in organic farming settings. The results indicated that application rates of 1-2 g/m² effectively controlled pest populations without harming beneficial organisms.

Case Study 2: Lithium-Ion Batteries

Research on lithium iron phosphate (LiFePO4) synthesized from iron(III) phosphate dihydrate showed promising results in battery performance tests. The study highlighted improved thermal stability and cycle life compared to conventional lithium cobalt oxide batteries, making LiFePO4 a favorable option for electric vehicle applications.

Wirkmechanismus

- Iron(III) phosphate primarily interacts with biological systems through its iron component. Iron is essential for various physiological processes, including oxygen transport (via hemoglobin) and cellular oxidation mechanisms .

- Iron(III) phosphate forms strong complexes with other species, such as pyrophosphate. These interactions facilitate iron removal from transferrin (a protein involved in iron transport), enhance iron transfer from transferrin to ferritin (an iron storage protein), and promote iron exchange between transferrin molecules .

- In the context of batteries, FePO₄ can undergo phase changes under high pressures, transitioning from tetrahedral Fe(III) and phosphate sites to a more dense structure with octahedral Fe centers .

Target of Action

Mode of Action

Action Environment

Biochemische Analyse

Biochemical Properties

Iron(III) phosphate dihydrate plays a crucial role in biochemical reactions. It is used as a catalyst in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and thiones via the one-pot three-component Biginelli reaction . The nature of these interactions involves reacting with aldehydes, β-ketoesters, and urea/thiourea .

Molecular Mechanism

The molecular mechanism of Iron(III) phosphate dihydrate is primarily through its role as a catalyst. It facilitates the Biginelli reaction, leading to the synthesis of dihydropyrimidinones and thiones

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Iron(III) phosphate dihydrate can be synthesized through several methods. One common approach involves the reaction of ferrous sulfate with phosphoric acid in the presence of hydrogen peroxide. The reaction is typically carried out at a controlled temperature of around 70°C. The resulting light yellow precipitate is then adjusted to a pH of 1.5 using ammonia water. The mixture is transferred to a hydrothermal kettle and subjected to hydrothermal reaction at temperatures of 120°C, 150°C, and 180°C for 6 hours. The product is then filtered, washed, and dried at 80°C to obtain iron(III) phosphate dihydrate .

Industrial Production Methods: In industrial settings, iron(III) phosphate dihydrate is often produced using a rapid precipitation method. This involves the use of surfactants, aging time, and ultrasonic treatment to optimize the process parameters. The best conditions for preparing iron(III) phosphate dihydrate with good dispersity include using cetyltrimethylammonium bromide (CTAB) as a surfactant, aging for 4 hours, and ultrasonic treatment for 60 minutes .

Analyse Chemischer Reaktionen

Types of Reactions: Iron(III) phosphate dihydrate undergoes various chemical reactions, including:

Oxidation: It can act as an oxidizing agent in certain reactions.

Reduction: It can be reduced to iron(II) phosphate under specific conditions.

Substitution: It can participate in substitution reactions with other phosphates or metal ions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reactions with other metal salts or phosphates can occur under aqueous conditions.

Major Products:

Oxidation: Iron(III) phosphate can be converted to iron(III) oxide.

Reduction: Iron(II) phosphate is formed.

Substitution: Various metal phosphates can be produced depending on the reactants used.

Vergleich Mit ähnlichen Verbindungen

- Iron(III) phosphate tetrahydrate (FePO₄·4H₂O)

- Iron(III) pyrophosphate (Fe₄(P₂O₇)₃)

- Iron(III) oxide (Fe₂O₃)

Comparison: Iron(III) phosphate dihydrate is unique due to its specific hydration state, which influences its solubility and reactivity. Compared to iron(III) phosphate tetrahydrate, the dihydrate form has different thermal stability and solubility properties. Iron(III) pyrophosphate, on the other hand, has a different phosphate structure, leading to distinct chemical behaviors. Iron(III) oxide is primarily used for its magnetic properties and differs significantly in its applications compared to iron(III) phosphate dihydrate .

Biologische Aktivität

Iron(III) phosphate dihydrate (FePO₄·2H₂O) is an inorganic compound that has garnered significant attention for its diverse biological activities, particularly in agriculture and catalysis. This article delves into its biological properties, synthesis methods, and applications, supported by case studies and relevant research findings.

Chemical Structure and Properties

Iron(III) phosphate dihydrate appears as an off-white powder and consists of iron in the +3 oxidation state, phosphate ions, and two water molecules per formula unit. The octahedral geometry of the iron center, influenced by the coordination of water molecules, plays a crucial role in its reactivity and biological activity.

Biological Activity

1. Molluscicidal Properties:

Iron(III) phosphate dihydrate is recognized as a molluscicide , approved for use in organic farming. It effectively disrupts the metabolism of pests such as slugs and snails without adversely affecting beneficial insects. This selective toxicity is particularly valuable in sustainable agricultural practices.

2. Nutrient Availability:

The compound also influences the bioavailability of phosphorus in soils. Its interaction with soil components can enhance phosphorus uptake by plants, thus improving growth and yield. Research indicates that the presence of iron(III) phosphate dihydrate can alter soil chemistry, facilitating better nutrient absorption.

3. Catalytic Applications:

In addition to its agricultural uses, iron(III) phosphate dihydrate serves as a catalyst in various chemical reactions. Notably, it has been utilized in the Biginelli reaction to synthesize 3,4-dihydropyrimidinones and thiones, which possess therapeutic properties . The compound's catalytic efficiency stems from its ability to stabilize reaction intermediates and promote favorable reaction pathways.

Synthesis Methods

Iron(III) phosphate dihydrate is typically synthesized through precipitation methods involving the reaction between iron salts and phosphoric acid in an aqueous medium. Common synthesis routes include:

-

Precipitation Reaction:

- Solvothermal Methods: These involve heating the reactants under pressure to enhance crystallinity and yield.

Case Studies

Case Study 1: Agricultural Application

A study conducted by researchers demonstrated that applying iron(III) phosphate dihydrate at specific concentrations significantly reduced slug populations in organic farms while maintaining healthy populations of beneficial insects. This study highlights the compound's potential for integrated pest management strategies.

Case Study 2: Catalytic Efficiency

In a series of experiments focusing on the Biginelli reaction, iron(III) phosphate dihydrate was found to facilitate high yields of dihydropyrimidinones under mild conditions. The reaction showcased excellent selectivity and efficiency, confirming the compound's utility as a green catalyst in organic synthesis .

Comparative Analysis

The following table compares iron(III) phosphate dihydrate with other related compounds regarding their biological activity and applications:

| Compound Name | Formula | Biological Activity | Applications |

|---|---|---|---|

| Iron(III) phosphate dihydrate | FePO₄·2H₂O | Molluscicide; enhances phosphorus availability | Agriculture; Catalysis |

| Iron(II) phosphate | Fe₃(PO₄)₂ | Limited biological activity | Less soluble; environmental studies |

| Lithium iron phosphate | LiFePO₄ | Used in battery technology | Energy storage |

| Strengite | FePO₄·2H₂O | Similar to iron(III) phosphate but less studied | Environmental remediation |

Eigenschaften

IUPAC Name |

iron(3+);phosphate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.H3O4P.2H2O/c;1-5(2,3)4;;/h;(H3,1,2,3,4);2*1H2/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMTOKWDUYJKSCN-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[O-]P(=O)([O-])[O-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeH4O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60928695 | |

| Record name | Iron(3+) phosphate--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13463-10-0 | |

| Record name | Iron(3+) phosphate--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Iron(III) phosphate dihydrate in biological systems?

A: Research indicates that Iron(III) phosphate dihydrate can interact with biological molecules like collagen. A study [] demonstrated that collagen fibrils effectively nucleate the formation of Iron(III) phosphate dihydrate crystals in supersaturated solutions. This interaction highlights the potential role of Iron(III) phosphate dihydrate in biomineralization processes, where inorganic materials are deposited on organic matrices.

Q2: Can Iron(III) phosphate dihydrate act as a catalyst, and if so, in what reactions?

A: Yes, Iron(III) phosphate dihydrate exhibits catalytic properties. One study [] revealed its efficacy as a heterogeneous catalyst in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones. These compounds, also known as Biginelli compounds, are important heterocyclic structures with various pharmacological activities. The use of Iron(III) phosphate dihydrate as a catalyst in this reaction offered a fast and efficient route to these valuable compounds.

Q3: How does the concentration of Iron(III) phosphate dihydrate in solution affect its crystallization on collagen?

A: The concentration of Iron(III) phosphate dihydrate, specifically the level of supersaturation in solution, significantly impacts its crystallization on collagen. Research [] has shown that the induction time, or the time it takes for crystal formation to begin, is inversely proportional to the solution supersaturation. Higher supersaturation leads to faster nucleation and crystal growth. Furthermore, the rate of Iron(III) phosphate dihydrate overgrowth on collagen is also directly proportional to the solution supersaturation. This relationship suggests that controlling the concentration of Iron(III) phosphate dihydrate is crucial for influencing the kinetics of its interaction with biological substrates.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.